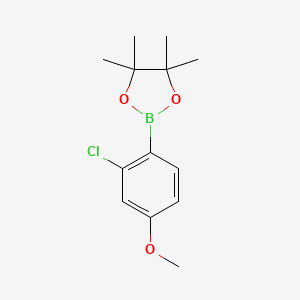![molecular formula C23H29N5O2S B2588388 N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1112309-26-8](/img/structure/B2588388.png)
N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, also known as BBP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP has been found to inhibit the activity of several enzymes and proteins, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide exerts its inhibitory effects by binding to the active site of its target enzymes and proteins, thereby preventing their activity. For example, this compound binds to the ATP-binding site of Aurora kinase A, which is involved in the regulation of mitosis, leading to the inhibition of its activity and subsequent cell cycle arrest. Similarly, this compound inhibits the activity of JAK2 and STAT3, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of inflammation and immune response, and neuroprotection. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide is its specificity for its target enzymes and proteins, which makes it a valuable tool for studying their function and regulation. However, this compound has several limitations for lab experiments, including its low solubility in aqueous solutions and its relatively low potency compared to other small molecule inhibitors.
Direcciones Futuras
There are several future directions for the study of N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of this compound and its analogs may facilitate their use in future research and drug development.
Métodos De Síntesis
The synthesis of N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide involves several steps, starting with the reaction of 4-bromobenzylamine with 2,4,6-trichloropyrimidine to form N-(4-bromobenzyl)-2,4,6-trichloropyrimidine. This intermediate is then reacted with 3-methoxyphenol in the presence of a base to produce this compound. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the activity of several enzymes and proteins, such as Aurora kinase A, JAK2, and STAT3, which are involved in the regulation of cell growth and proliferation. Inhibition of these enzymes and proteins by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapeutics.
Propiedades
IUPAC Name |
2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c1-3-25(4-2)23-24-19-11-17-31-21(19)22(30)28(23)12-10-20(29)27-15-13-26(14-16-27)18-8-6-5-7-9-18/h5-9,11,17H,3-4,10,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOANHEABGEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2588308.png)
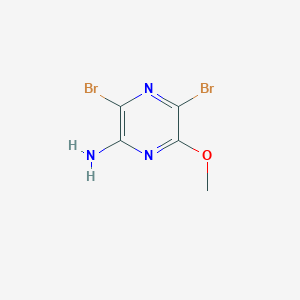
![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2588312.png)
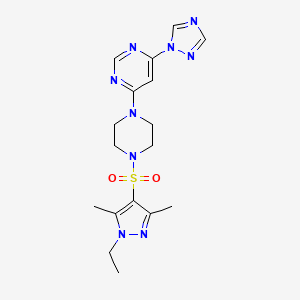
![(5-chlorothiophen-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2588316.png)
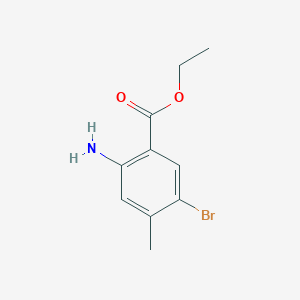
![[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2588319.png)
![3-Hydroxy-1-(o-tolyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2588320.png)

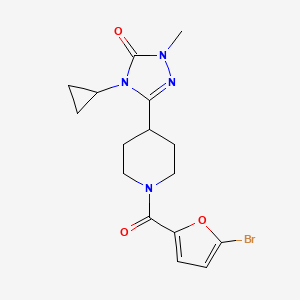
![2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2588324.png)
